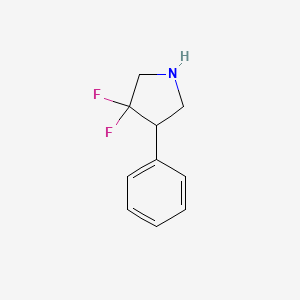

3,3-Difluoro-4-phenylpyrrolidine

Overview

Description

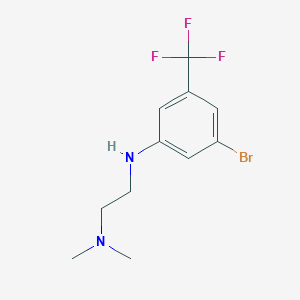

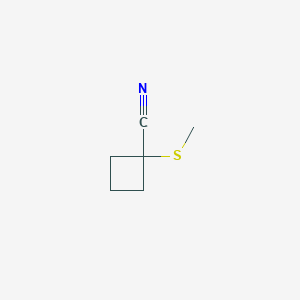

3,3-Difluoro-4-phenylpyrrolidine is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.198 Da and is also known by its CAS Number: 1381980-31-9.

Synthesis Analysis

The synthesis of 3,3-Difluoro-4-phenylpyrrolidine and similar fluoropyrrolidines can be achieved via copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the preparation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .Molecular Structure Analysis

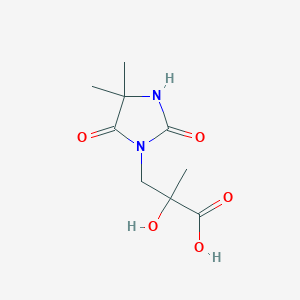

The InChI code for 3,3-Difluoro-4-phenylpyrrolidine is 1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H . This indicates the presence of a pyrrolidine ring with two fluorine atoms at the 3rd carbon and a phenyl group at the 4th carbon.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoro-4-phenylpyrrolidine include a molecular weight of 183.198 Da and an IUPAC name of 3,3-difluoro-4-phenylpyrrolidine . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Functionalization

Synthesis of β-Fluoropyrrole Derivatives The synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate was achieved through a reaction involving ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate and primary amines, resulting in the formation of β-fluoropyrrole derivatives. The process revealed that less bulky primary amines yielded higher results, demonstrating the influence of steric factors on the reaction outcome. This pathway emphasizes the potential of 3,3-difluoro-4-phenylpyrrolidine derivatives in facilitating complex chemical transformations Kim et al., 2007.

Arylation of N-Phenylpyrrolidine The arylation of N-phenylpyrrolidine, leading to the selective arylation of sp3 C-H bonds without a directing group, represents a significant advancement. The use of Ru(H)2(CO)(PCy3)3 as a catalyst and the observation of a large kinetic isotope effect validate the mechanistic pathway and open avenues for modifying pyrrolidine derivatives for specific applications Sezen & Sames, 2005.

Difluoro Complexes of Platinum The stability and reactivity of difluoro complexes of platinum(II) and platinum(IV) were explored. The study highlighted the formation and stability of these complexes, indicating the potential application of difluorinated pyrrolidine compounds in the development of stable, organometallic complexes with specific configurations and reactivity profiles Yahav et al., 2005.

Application in Medicinal Chemistry and Molecular Probes

Enantioselective Synthesis in Medicinal Chemistry The enantioselective synthesis of 4,4-difluoropyrrolidin-3-ol, a critical building block in medicinal chemistry, was achieved through two novel routes. These pathways highlight the role of 3,3-difluoro-4-phenylpyrrolidine derivatives in synthesizing biologically active compounds with specific chirality, essential for drug development Si et al., 2016.

BODIPY-based Hydroxyaryl Derivatives as Fluorescent pH Probes BODIPY dyes with difluorinated structures were synthesized, demonstrating their utility as fluorescent pH probes. These compounds' unique absorption and emission properties, influenced by the difluorinated structure, underline the importance of 3,3-difluoro-4-phenylpyrrolidine derivatives in developing sensitive and specific molecular probes Baruah et al., 2005.

properties

IUPAC Name |

3,3-difluoro-4-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSGMKWPEBMKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-phenylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)